An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization
An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyl Tranilast, also known as N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid, is a derivative of the anti-allergic and anti-fibrotic drug Tranilast. While Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) has been utilized in the treatment of various inflammatory and proliferative disorders, its metabolites and derivatives, such as 4-Demethyl Tranilast, are of significant interest to researchers for their potential biological activities and modified pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Demethyl Tranilast, offering detailed experimental protocols and data to support further research and development in this area.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Demethyl Tranilast is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₅ | [2] |
| Molecular Weight | 313.30 g/mol | [2] |
| Melting Point | 212 °C | [3] |
| IUPAC Name | 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | [2] |
Synthesis of 4-Demethyl Tranilast
The synthesis of 4-Demethyl Tranilast can be approached through two primary routes: the selective demethylation of Tranilast or a direct synthetic route utilizing a demethylated precursor.
Method 1: Synthesis via Coupling of 4-Hydroxy-3-methoxycinnamic Acid and Methyl Anthranilate
This method involves a two-step process starting with the commercially available 4-hydroxy-3-methoxycinnamic acid (ferulic acid).
Step 1: Synthesis of 4-Hydroxy-3-methoxycinnamoyl Chloride
-
Reagents: 4-hydroxy-3-methoxycinnamic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Protocol: To a solution of 4-hydroxy-3-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), a catalytic amount of DMF is added. The mixture is cooled to 0°C in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-hydroxy-3-methoxycinnamoyl chloride, which is typically used in the next step without further purification.
Step 2: Coupling with Methyl Anthranilate and Hydrolysis
-
Reagents: 4-hydroxy-3-methoxycinnamoyl chloride, methyl anthranilate, pyridine, and sodium hydroxide (NaOH).
-
Protocol: The crude 4-hydroxy-3-methoxycinnamoyl chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. A solution of methyl anthranilate (1 equivalent) in pyridine is added dropwise. The reaction is stirred at room temperature for 4-6 hours. After completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester of 4-Demethyl Tranilast. This intermediate is then subjected to hydrolysis by refluxing with a 10% aqueous solution of sodium hydroxide in ethanol for 1-2 hours.[4] After cooling, the solution is acidified with dilute HCl to precipitate the crude 4-Demethyl Tranilast. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield the final product.
Method 2: Selective Demethylation of Tranilast
This approach utilizes Tranilast as the starting material and selectively removes the methyl group at the 4'-position.
-
Reagents: Tranilast, aluminum chloride (AlCl₃), and an appropriate solvent such as dichloromethane or acetonitrile.
-
Protocol: Tranilast (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and aluminum chloride (1.5-2.0 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of ice-cold water. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Demethyl Tranilast.
Characterization of 4-Demethyl Tranilast
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Demethyl Tranilast. The following are the expected characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-OH | ~9.5 | singlet |
| -NH | ~11.5 | singlet |
| Aromatic (anthranilate) | 7.0 - 8.5 | multiplet |
| Aromatic (cinnamate) | 6.8 - 7.3 | multiplet |
| Vinylic | 6.5 - 7.8 | doublet, doublet |
| -OCH₃ | ~3.9 | singlet |
¹³C NMR (Expected Chemical Shifts):
| Carbon | Expected Chemical Shift (ppm) |
| C=O (amide) | ~165 |
| C=O (acid) | ~170 |
| Aromatic/Vinylic | 110 - 150 |
| -OCH₃ | ~56 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
HRMS (ESI):
| Ion | Calculated m/z |
| [M-H]⁻ | 312.0877 |
| [M+H]⁺ | 314.1023 |
| [M+Na]⁺ | 336.0842 |
Biological Activity and Signaling Pathways
Tranilast is known to exert its biological effects through multiple mechanisms, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways.[4][5] It is plausible that 4-Demethyl Tranilast shares similar mechanisms of action.
Inhibition of the TGF-β Signaling Pathway
Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[6][7] This inhibition is thought to occur through the suppression of Smad4 expression.[6]
References
- 1. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranilast reduces cardiomyocyte injury induced by ischemia‑reperfusion via Nrf2/HO‑1/NF‑κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

